molecular formula C16H18N4O3 B2655203 3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034210-41-6

3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2655203
CAS No.: 2034210-41-6
M. Wt: 314.345
InChI Key: NWNZLOIIQRJLDK-UHFFFAOYSA-N
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Description

3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine moiety and a methoxypyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-5-6-14(19-18-11)23-12-7-9-20(10-12)16(21)13-4-3-8-17-15(13)22-2/h3-6,8,12H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNZLOIIQRJLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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